
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is a specialized chemical compound known for its versatile potential in scientific research and development . This compound features a cyclopropyl group, a trifluoromethyl group, and a pyridine ring, making it a unique and valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the use of intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine . The reaction conditions often include palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The process may also involve the use of other reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine
Uniqueness
N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10F3N3 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)5-3-7(13)8(14-4-5)15-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
InChI Key |
AUCJTNKXQZZITP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


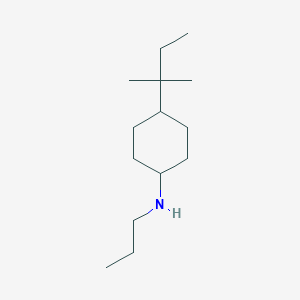
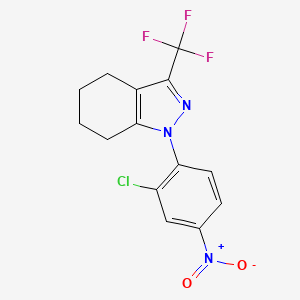

![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)
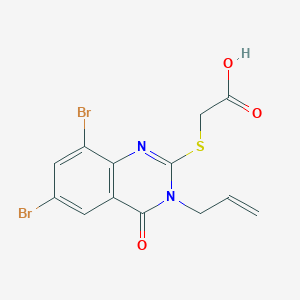
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
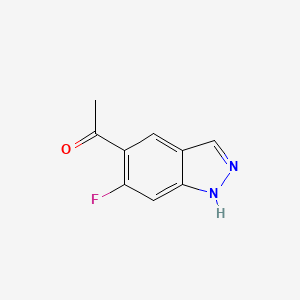
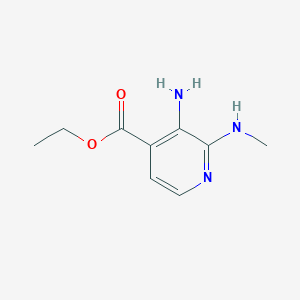
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
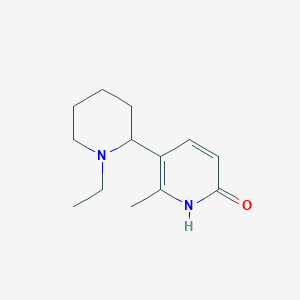
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)
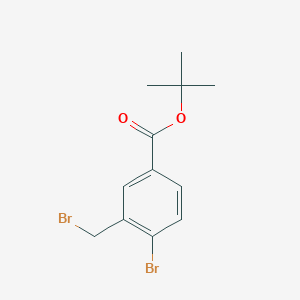
![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
